Quinaldopeptin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinaldopeptin is a novel antibiotic belonging to the quinomycin family. It was isolated from the culture of the bacterium Streptoverticillium album strain Q132-6. This compound exhibits strong in vitro antimicrobial and cytotoxic activity and has shown significant potential in prolonging the survival time of mice inoculated with murine tumors .
準備方法
Synthetic Routes and Reaction Conditions: The antibiotic is recovered from the fermentation broth by solvent extraction and purified by chromatography .
Industrial Production Methods: Industrial production of quinaldopeptin involves the cultivation of Streptoverticillium album strain Q132-6 under specific conditions. The fermentation broth is then subjected to solvent extraction and purification processes to isolate the antibiotic .
化学反応の分析
Types of Reactions: Quinaldopeptin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: The synthesis of this compound involves the use of reagents such as quinoline chromophores, glycine, sarcosine, and pipecolic acid . The reaction conditions typically include solid-phase peptide synthesis and macrocyclization.
Major Products Formed: The major product formed from these reactions is this compound itself, a symmetric cyclic peptide linked only by peptide bonds .
科学的研究の応用
Quinaldopeptin has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and properties of cyclic peptides.
作用機序
Quinaldopeptin exerts its effects by binding to DNA and interfering with its replication and transcription processes. This leads to the inhibition of bacterial growth and the induction of cytotoxic effects in cancer cells . The molecular targets and pathways involved include DNA intercalation and the disruption of essential cellular processes.
類似化合物との比較
Similar Compounds: Quinaldopeptin is part of the quinomycin family of antibiotics. Similar compounds include quinomycin A, echinomycin, and triostin A .
Uniqueness: this compound is unique among quinomycin antibiotics due to its symmetric cyclic peptide structure linked only by peptide bonds, lacking the ester linkage found in other quinomycins . This structural difference contributes to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C62H78N14O14 |
---|---|
分子量 |
1243.4 g/mol |
IUPAC名 |
3-hydroxy-N-[(3S,4R,20S,28R)-27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide |
InChI |
InChI=1S/C62H78N14O14/c1-35-51(69-59(87)53-45(77)29-37-17-5-7-19-39(37)67-53)61(89)75-27-15-11-21-41(75)55(83)63-31-47(79)72(4)34-50(82)74-26-14-10-24-44(74)58(86)66-36(2)52(70-60(88)54-46(78)30-38-18-6-8-20-40(38)68-54)62(90)76-28-16-12-22-42(76)56(84)64-32-48(80)71(3)33-49(81)73-25-13-9-23-43(73)57(85)65-35/h5-8,17-20,29-30,35-36,41-44,51-52,77-78H,9-16,21-28,31-34H2,1-4H3,(H,63,83)(H,64,84)(H,65,85)(H,66,86)(H,69,87)(H,70,88)/t35-,36-,41+,42?,43?,44?,51?,52+/m1/s1 |
InChIキー |
KIPSHYPQCJYONU-GVPFWXHKSA-N |
異性体SMILES |
C[C@@H]1[C@@H](C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N3CCCCC3C(=O)N[C@@H](C(C(=O)N4CCCC[C@H]4C(=O)NCC(=O)N(CC(=O)N5CCCCC5C(=O)N1)C)NC(=O)C6=NC7=CC=CC=C7C=C6O)C)C)NC(=O)C8=NC9=CC=CC=C9C=C8O |
正規SMILES |
CC1C(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N3CCCCC3C(=O)NC(C(C(=O)N4CCCCC4C(=O)NCC(=O)N(CC(=O)N5CCCCC5C(=O)N1)C)NC(=O)C6=NC7=CC=CC=C7C=C6O)C)C)NC(=O)C8=NC9=CC=CC=C9C=C8O |
同義語 |
quinaldopeptin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。